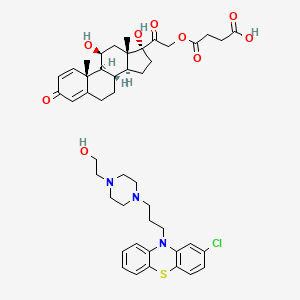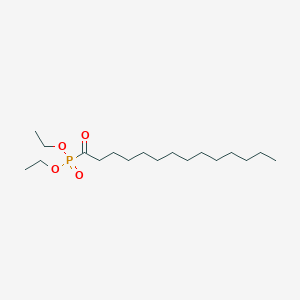
Diethyl tetradecanoylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl tetradecanoylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a tetradecanoyl chain. This compound is part of the broader class of phosphonates, which are known for their stability and resistance to hydrolysis. Phosphonates have garnered significant attention due to their diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl tetradecanoylphosphonate typically involves the reaction of diethyl phosphite with tetradecanoyl chloride. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The reaction can be catalyzed by a base such as triethylamine to facilitate the formation of the phosphonate ester bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the reactants. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and real-time monitoring helps in maintaining consistent quality and minimizing production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl tetradecanoylphosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The ester groups in this compound can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium alkoxides or amines.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl tetradecanoylphosphonate has a wide range of applications in scientific research:
Biology: Studied for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Investigated for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of diethyl tetradecanoylphosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-phosphonate complexes, which prevent the normal catalytic activity of the enzyme. The tetradecanoyl chain enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl phosphonate
- Diethyl cyanomethylphosphonate
- Diethyl malonate
Comparison
Diethyl tetradecanoylphosphonate is unique due to the presence of the long tetradecanoyl chain, which imparts distinct physicochemical properties compared to other phosphonates. This long chain enhances its lipophilicity and membrane permeability, making it more effective in certain biological applications. In contrast, simpler phosphonates like diethyl phosphonate lack this long chain and therefore have different solubility and reactivity profiles.
Eigenschaften
CAS-Nummer |
5413-26-3 |
|---|---|
Molekularformel |
C18H37O4P |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
1-diethoxyphosphoryltetradecan-1-one |
InChI |
InChI=1S/C18H37O4P/c1-4-7-8-9-10-11-12-13-14-15-16-17-18(19)23(20,21-5-2)22-6-3/h4-17H2,1-3H3 |
InChI-Schlüssel |
LXDGWOOPZOZUKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)P(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


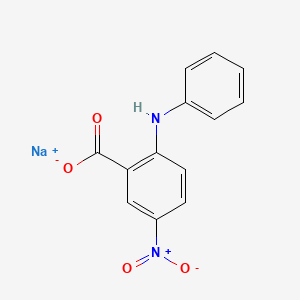

![5,7-Di(morpholin-4-yl)-3-phenyl[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14728021.png)
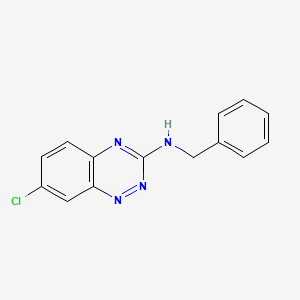
![5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione](/img/structure/B14728031.png)


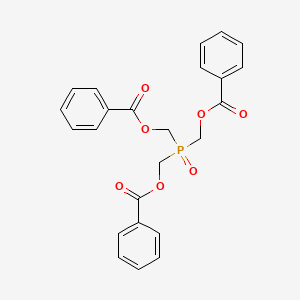

![2-Cyano-2-[(e)-(4-methoxyphenyl)diazenyl]acetamide](/img/structure/B14728062.png)
